molecular formula C14H11FO2 B13608264 4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one

4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one

Cat. No.: B13608264
M. Wt: 230.23 g/mol
InChI Key: ALPOUXTXBYWRCK-FARCUNLSSA-N
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Description

4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a 4-fluorophenyl group and a butenone moiety. The molecular formula of this compound is C14H11FO2, and it has a molecular weight of 230.23 g/mol . Furan derivatives are known for their diverse biological and pharmacological activities, making them of significant interest in medicinal chemistry .

Preparation Methods

The synthesis of 4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one can be achieved through various synthetic routes. One common method involves the aldol condensation of furfural or its derivatives with appropriate ketones. For instance, furfural can be reacted with 4-fluorobenzaldehyde in the presence of a base to form the desired product . The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process .

Chemical Reactions Analysis

4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or alkanes.

    Substitution: The furan ring and the fluorophenyl group can undergo electrophilic and nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .

Scientific Research Applications

4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one has several scientific research applications across various fields:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: In biological research, furan derivatives are studied for their potential antimicrobial, antiviral, and anticancer activities.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s furan ring and fluorophenyl group allow it to bind to various enzymes and receptors, leading to its biological effects. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity . Additionally, its interaction with cellular receptors can modulate signaling pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

IUPAC Name

(E)-4-[5-(4-fluorophenyl)furan-2-yl]but-3-en-2-one

InChI

InChI=1S/C14H11FO2/c1-10(16)2-7-13-8-9-14(17-13)11-3-5-12(15)6-4-11/h2-9H,1H3/b7-2+

InChI Key

ALPOUXTXBYWRCK-FARCUNLSSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(O1)C2=CC=C(C=C2)F

Canonical SMILES

CC(=O)C=CC1=CC=C(O1)C2=CC=C(C=C2)F

Origin of Product

United States

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